N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxy phenyl ring and a triazinoindole moiety
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the chlorodifluoromethoxy phenyl intermediate:
Synthesis of the triazinoindole moiety: This is achieved through a series of cyclization reactions starting from an appropriate indole derivative.
Coupling of the intermediates: The final step involves coupling the chlorodifluoromethoxy phenyl intermediate with the triazinoindole moiety using a suitable coupling reagent under controlled conditions.
Chemical Reactions Analysis
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the design of novel anticancer and antiviral agents.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit a range of biological activities, including antiviral and anticancer properties.
Triazine derivatives: These compounds contain the triazine ring and are known for their applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H14ClF2N5O2S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClF2N5O2S/c1-27-14-5-3-2-4-13(14)16-17(27)24-18(26-25-16)30-10-15(28)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
InChI Key |
UFMCLTBNTYSIDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Origin of Product |
United States |
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